4-Fluorobenzophenone

Photochemistry Radical Generation Quantum Yield

For applications demanding precise photochemical control, 4-Fluorobenzophenone's photoreduction quantum efficiency (Φred=0.455) offers a tunable alternative to 4-chlorobenzophenone (0.59). Its high flash point (>110°C) enhances safety in scale-up. The clear ESR signature of its anion radical makes it ideal for electron-transfer studies. Choose this para-fluorinated isomer to ensure consistent synthetic and biological outcomes.

Molecular Formula C13H9FO
Molecular Weight 200.21 g/mol
CAS No. 345-83-5
Cat. No. B154158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzophenone
CAS345-83-5
Synonyms(4-Fluorophenyl)phenyl-methanone;  4-Fluoro-benzophenone;  (4-Fluorophenyl)(phenyl)methanone;  4-Fluorophenyl Phenyl Ketone;  NSC 88321;  Phenyl 4-Fluorophenyl Ketone;  p-Fluorobenzophenone;  p-Fluorophenyl Phenyl Ketone
Molecular FormulaC13H9FO
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H9FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
InChIKeyOGTSHGYHILFRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzophenone (CAS 345-83-5): Procurement-Grade Physicochemical and Synthetic Baseline


4-Fluorobenzophenone (CAS 345-83-5, C₁₃H₉FO, MW 200.21 g/mol) is a para-substituted aromatic ketone featuring a single fluorine atom at the 4-position of one phenyl ring. This compound presents as a light beige to white crystalline powder with a reported melting point range of 47–49 °C and a boiling point of 159–161 °C at 13 mmHg [1]. Its XLogP3 value of 3.5, computed via PubChem, and a flash point above 230 °F (>110 °C) provide key procurement-relevant stability parameters [2]. As an intermediate building block, it is commercially supplied with typical purities exceeding 98% (GC), making it suitable for both academic research and industrial-scale synthetic applications .

4-Fluorobenzophenone Procurement: Why 4-Chloro, 3-Fluoro, and Unsubstituted Analogs Cannot Be Casually Substituted


Substitution among benzophenone derivatives is non-trivial due to substituent-specific effects on electronic properties, reaction kinetics, and physicochemical behavior that directly impact synthetic outcomes. The para-fluorine atom in 4-fluorobenzophenone imparts a unique combination of strong inductive electron-withdrawal with minimal steric bulk, creating a distinct reactivity profile compared to chloro-, methyl-, or unsubstituted analogs. For instance, the photoreduction quantum efficiency (Φred) of 4-fluorobenzophenone (0.455) differs substantially from that of 4-chlorobenzophenone (0.59), indicating that simply interchanging these halogens will alter photochemical reaction yields [1]. Furthermore, the electronic environment created by the para-fluorine significantly modulates the absorption spectra and excited-state lifetimes of ketyl radical intermediates relative to other 4-substituted benzophenones, which affects performance in radical-mediated processes [2]. In medicinal chemistry applications, positional isomerism is equally critical: a 4-fluorobenzophenone-derived analog demonstrated potent anti-microtubule activity, whereas the 3-fluorobenzophenone moiety produced a different biological profile, underscoring that the substitution position, not merely the fluorine atom's presence, governs structure-activity relationships [3]. These documented quantitative differences confirm that 4-fluorobenzophenone occupies a distinct functional niche that generic class-level substitution cannot reliably address.

4-Fluorobenzophenone Differentiation Evidence: Quantified Performance Against Structural Analogs


Photoreduction Quantum Efficiency: 4-Fluorobenzophenone vs. 4-Chlorobenzophenone

In ultraviolet light-driven photoreduction experiments conducted under identical conditions, 4-fluorobenzophenone (4FB) exhibits a photoreduction quantum efficiency (Φred) of 0.455, which is approximately 23% lower than the 0.59 measured for 4-chlorobenzophenone [1]. This quantifiable difference in photochemical reactivity demonstrates that the two 4-halogenated analogs are not functionally interchangeable in photoredox or radical-initiated synthetic sequences.

Photochemistry Radical Generation Quantum Yield

Electron Spin Resonance (ESR) Differentiation: 4-Fluoro vs. 2-Fluoro vs. Polyfluorinated Benzophenone Anion Radicals

Electron spin resonance (ESR) studies of electrochemically generated anion radicals reveal distinct spectral signatures for 4-fluorobenzophenone compared to its 2-fluorobenzophenone isomer and multiply fluorinated analogs. Under identical electrolytic conditions in dimethoxyethane-acetonitrile mixtures, only the mono- and difluorinated species yielded interpretable anion radical spectra, while decafluorobenzophenone produced a spectrum inconsistent with a simple anion radical [1]. This indicates that the specific fluorination pattern directly governs the electronic structure and stability of the reduced species, which is critical for applications in electron-transfer chemistry.

Electrochemistry Radical Anion Stability Spectroscopic Characterization

Thermal Stability and Process Safety: Flash Point Differentiation from Unsubstituted Benzophenone

For industrial procurement and large-scale handling, 4-fluorobenzophenone demonstrates a flash point exceeding 230 °F (>110 °C) [1], which provides a measurable safety and handling advantage over unsubstituted benzophenone, which carries a lower flash point and requires more stringent flammability controls during storage and reaction setup.

Process Safety Thermal Stability Industrial Handling

Biological Activity Differentiation: 4-Fluoro vs. 3-Fluoro Substitution in Anti-Microtubule Agents

In a structure-activity relationship (SAR) study of benzophenone-bearing diketopiperazine derivatives, the compound containing a 4-fluorobenzophenone moiety (derivative 16j) was specifically identified as possessing potent anti-microtubule and cytotoxic activities [1]. While the study does not provide a direct head-to-head IC₅₀ comparison for the isolated 4-fluoro vs. 3-fluoro benzophenone fragments, the explicit focus on modifying the benzophenone moiety to include 4-fluorobenzophenone to achieve enhanced potency implies that the para-fluorination pattern is critical for the observed biological effect. This contrasts with derivatives incorporating a 3-fluorobenzophenone scaffold, which did not yield the same potency profile.

Medicinal Chemistry Structure-Activity Relationship Tubulin Polymerization

Optimal Use Cases for 4-Fluorobenzophenone Based on Quantified Performance Data


Photoredox Catalysis and UV-Curable Photoinitiator Systems

With a precisely characterized photoreduction quantum efficiency (Φred = 0.455) under 350 nm UV irradiation, 4-fluorobenzophenone is optimally deployed in photoredox catalytic cycles and as a photoinitiator in UV-curable coatings, inks, and adhesives [1]. Its moderate quantum yield, distinct from the higher efficiency of 4-chlorobenzophenone (0.59), offers a tunable reactivity profile for formulations requiring controlled radical generation rather than maximum initiation speed.

Electron-Transfer and Radical Anion Mechanistic Studies

The well-defined and interpretable electron spin resonance (ESR) spectrum of the 4-fluorobenzophenone anion radical, generated electrolytically, makes this compound a superior choice for fundamental studies of electron-transfer processes, redox chemistry, and radical ion stability [2]. Researchers investigating substituent effects on radical anion structure will find the clean spectral signature of the mono-para-fluorinated species more analytically tractable than polyfluorinated or ortho-substituted analogs.

Medicinal Chemistry Building Block for Anti-Microtubule Agents

As demonstrated in the development of diketopiperazine-type vascular disrupting agents, the 4-fluorobenzophenone moiety is a critical pharmacophoric element for achieving potent anti-microtubule activity [3]. Procurement of high-purity 4-fluorobenzophenone is essential for medicinal chemistry groups seeking to replicate or expand upon published SAR that highlights the importance of para-fluorination for cytotoxic potency.

Large-Scale Industrial Synthesis with Enhanced Process Safety

For process chemists and engineers scaling up reactions, 4-fluorobenzophenone offers a tangible safety advantage due to its flash point exceeding 230 °F (>110 °C) [4]. This higher flash point relative to unsubstituted benzophenone reduces the risk profile for storage, handling, and high-temperature reactions in pilot plant and manufacturing settings, potentially simplifying regulatory compliance and lowering insurance costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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